3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a benzodioxole moiety attached via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Sulfanylation: The benzodioxole moiety is then reacted with a suitable thiol to introduce the sulfanyl group.
Formation of the Triazole Ring: The triazole ring is formed by cyclization of appropriate precursors, such as hydrazine derivatives and nitriles.
Fusion with Pyridine: The final step involves the fusion of the triazole ring with a pyridine ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Antibacterial Activity: It has shown promising results in inhibiting the growth of various bacterial strains.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it effective in applications such as anticancer and antibacterial treatments .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxol-5-ylmethyl 5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide
- Triazolo[4,3-a]pyrazine derivatives
Uniqueness
3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific combination of a benzodioxole moiety with a triazole-pyridine fused ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H11N3O2S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C14H11N3O2S/c1-2-6-17-13(3-1)15-16-14(17)20-8-10-4-5-11-12(7-10)19-9-18-11/h1-7H,8-9H2 |
InChI Key |
PBGISIMZKZSNKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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